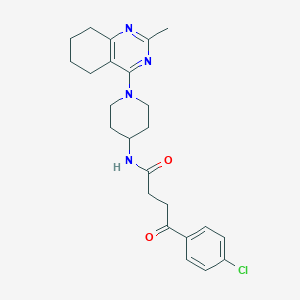
4-(4-chlorophenyl)-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorophenyl)-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4-oxobutanamide is a useful research compound. Its molecular formula is C24H29ClN4O2 and its molecular weight is 440.97. The purity is usually 95%.
BenchChem offers high-quality 4-(4-chlorophenyl)-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4-oxobutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-chlorophenyl)-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4-oxobutanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Antihypertensive Agents
Research into piperidine derivatives with a quinazoline ring system, closely related to the chemical structure , has shown potential antihypertensive properties. A study by Takai et al. (1986) synthesized derivatives tested for their antihypertensive activity, identifying compounds that produced significant hypotension in spontaneously hypertensive rat models. This study suggests the chemical's role in developing new antihypertensive drugs (Takai, Obase, Teranishi, Karasawa, Kubo, Shuto, Kasuya, Shigenobu, 1986).
Antimicrobial and Anticancer Properties
Further studies have expanded on the antimicrobial and anticancer potentials of derivatives related to this compound. Farag et al. (2012) synthesized novel quinazolinone derivatives, evaluating them for anti-inflammatory and analgesic activities. This research indicates the broader pharmacological applications of quinazolinone derivatives, highlighting their potential in treating inflammation and pain (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, Ammar, 2012).
Molecular Docking and Pharmacological Studies
In the realm of molecular docking and pharmacological studies, Mehta et al. (2019) synthesized a series of acetamide derivatives, including structures similar to the compound of interest. These derivatives were evaluated for antimicrobial and anticancer activities, with some showing significant effects. This study underscores the utility of molecular docking in predicting the biological activity of novel compounds, paving the way for their potential use as therapeutic agents (Mehta, Kumar, Marwaha, Narasimhan, Ramasamy, Lim, Shah, Mani, 2019).
Antidepressant Drug Potential
The investigation into 4-phenylquinoline derivatives for potential antidepressant drugs by Alhaider et al. (1985) provides insight into the chemical's utility in mental health treatment. This research demonstrates the synthesis and pharmacological testing of derivatives, showing promising results as antidepressants. It highlights the impact of chemical structure modifications on pharmacological efficacy, suggesting the possibility of developing new therapeutic agents for depression (Alhaider, Abdelkader, Lien, 1985).
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN4O2/c1-16-26-21-5-3-2-4-20(21)24(27-16)29-14-12-19(13-15-29)28-23(31)11-10-22(30)17-6-8-18(25)9-7-17/h6-9,19H,2-5,10-15H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTHRRKPXTWPBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)CCC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-oxobutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

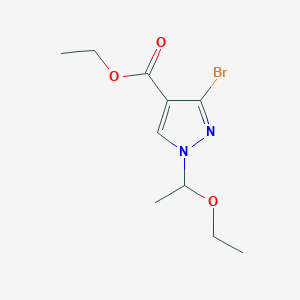
![4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B2700469.png)
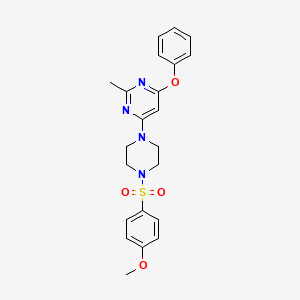

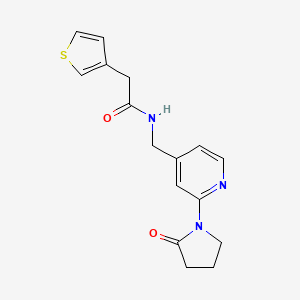
![2-[6-(4-Fluorophenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2700478.png)
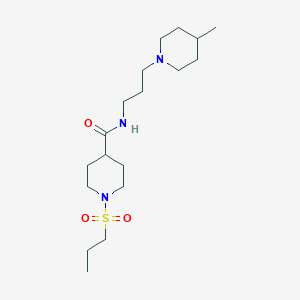
![6-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2700480.png)



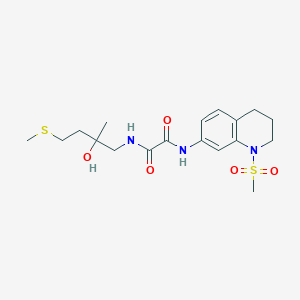

![1-(2,4-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2700489.png)